1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone
Overview
Description
1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone is a chemical compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring and an ethanone group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .
Biochemical Analysis
Biochemical Properties
1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially affecting the overall metabolic flux . The nature of these interactions is primarily inhibitory, leading to changes in the activity of the target enzymes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially altering the cellular response to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in biochemical pathways . The inhibitory effect on enzymes is a key aspect of its molecular mechanism, as it can lead to significant changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage management in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux and alter the levels of certain metabolites . Understanding the metabolic pathways involving this compound is crucial for elucidating its overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
The synthesis of 1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone typically involves aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These methods allow for the introduction of the trifluoromethyl group into the desired molecular framework. Industrial production methods often involve the use of specialized reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone can be compared with other similar compounds, such as:
1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}methanone: This compound has a similar structure but with a methanone group instead of an ethanone group.
1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}propanone: This compound has a propanone group, which affects its chemical properties and reactivity.
1-{6-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}butanone: This compound has a butanone group, leading to differences in its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-[3-(trifluoromethyl)phenyl]pyridin-3-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9(19)11-5-6-13(18-8-11)10-3-2-4-12(7-10)14(15,16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJUADQKGLOPCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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